molecular formula C16H17FN2O2 B5846246 1-(4-fluorobenzyl)-4-(2-furoyl)piperazine

1-(4-fluorobenzyl)-4-(2-furoyl)piperazine

Cat. No. B5846246
M. Wt: 288.32 g/mol
InChI Key: ONZPZABQICOQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzyl)-4-(2-furoyl)piperazine, also known as piperazine analog of fenfluramine, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-4-(2-furoyl)1-(4-fluorobenzyl)-4-(2-furoyl)piperazine involves its interaction with the serotonin transporter. This compound has been found to bind to the transporter and inhibit the reuptake of serotonin, leading to an increase in the levels of serotonin in the brain. This increase in serotonin levels has been associated with various physiological and behavioral effects.
Biochemical and Physiological Effects
1-(4-fluorobenzyl)-4-(2-furoyl)1-(4-fluorobenzyl)-4-(2-furoyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, leading to anxiolytic and antidepressant effects. It has also been found to have an effect on the dopaminergic system, which has implications for the treatment of addiction.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-fluorobenzyl)-4-(2-furoyl)1-(4-fluorobenzyl)-4-(2-furoyl)piperazine in lab experiments is its specificity for the serotonin transporter. This allows researchers to study the effects of serotonin on behavior and the central nervous system more precisely. However, one of the limitations of using this compound is its potential for toxicity, which requires careful handling and monitoring.

Future Directions

There are various future directions for research involving 1-(4-fluorobenzyl)-4-(2-furoyl)1-(4-fluorobenzyl)-4-(2-furoyl)piperazine. One area of research is the development of more specific and potent compounds that target the serotonin transporter. Another area of research is the study of the effects of this compound on different animal models and its potential for the treatment of various neuropsychiatric disorders. Additionally, the development of novel techniques for the synthesis and purification of this compound could lead to more efficient and cost-effective production.

Synthesis Methods

The synthesis of 1-(4-fluorobenzyl)-4-(2-furoyl)1-(4-fluorobenzyl)-4-(2-furoyl)piperazine can be achieved through a multi-step process involving the reaction of various reagents. The process involves the reaction of 4-fluorobenzyl chloride with 2-furoyl chloride, followed by the reaction of the resulting intermediate with 1-(4-fluorobenzyl)-4-(2-furoyl)piperazine. The final product is then purified through various techniques such as recrystallization and chromatography.

Scientific Research Applications

1-(4-fluorobenzyl)-4-(2-furoyl)1-(4-fluorobenzyl)-4-(2-furoyl)piperazine has been found to have various applications in scientific research. It has been used as a tool to study the serotonin transporter and its interaction with other compounds. It has also been used to study the effects of serotonin on behavior and the central nervous system.

properties

IUPAC Name

[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c17-14-5-3-13(4-6-14)12-18-7-9-19(10-8-18)16(20)15-2-1-11-21-15/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZPZABQICOQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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